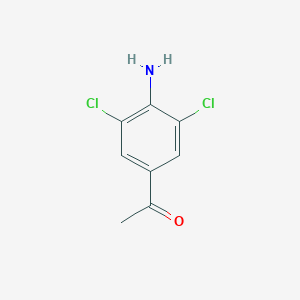

4'-Amino-3',5'-dichloroacetophenone

Beschreibung

Overview of Substituted Acetophenones in Organic Chemistry

Acetophenone (B1666503), the simplest aromatic ketone, and its derivatives are fundamental components in organic synthesis. nih.govresearchgate.net They are utilized in the production of fragrances, industrial solvents, and as intermediates in the pharmaceutical and resin industries. nih.gov The reactivity of the ketone group and the aromatic ring allows for a variety of chemical transformations, making acetophenones a versatile scaffold for constructing diverse molecular architectures. researchgate.net Both natural and synthetic acetophenone derivatives are considered promising agrochemicals and valuable starting points for drug discovery and development. nih.gov

Significance of Halogenation and Amination in Acetophenone Derivatives

The processes of halogenation and amination introduce specific functionalities to the acetophenone structure that can dramatically influence its chemical behavior. Halogenation, the introduction of one or more halogen atoms, is known to have a pronounced effect on the hydrogen bonding preference and stacking interactions of acetophenone derivatives. nih.gov This modification can also be a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.com The presence of halogens can enhance the biological activity of molecules. bloomtechz.com

Amination, the introduction of an amino group, is another critical modification. The amino group can act as a directing group in further electrophilic aromatic substitution reactions and can be a key site for forming new chemical bonds. In the case of 4'-Amino-3',5'-dichloroacetophenone, the amino group, along with the two chlorine atoms, defines its unique reactivity and utility as a chemical intermediate. bloomtechz.com

Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a precursor in the synthesis of other valuable compounds. guidechem.combloomtechz.comchemicalbook.com It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals such as pesticides and herbicides, and dyes. guidechem.combloomtechz.com The specific arrangement of the amino and dichloro functional groups on the acetophenone framework makes it a valuable building block for creating complex molecules with desired biological activities and colors. bloomtechz.com For instance, it is a known intermediate in the synthesis of the drug Clenbuterol (B1669167). chemicalbook.comchemdad.com Future research is likely to continue exploring its potential in developing new antibiotics and other bioactive molecules, as well as its use in the creation of specialty polymers and other fine chemicals. bloomtechz.com

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to off-white or light yellow powder. guidechem.comchemicalbook.com It is sparingly soluble in water but shows better solubility in organic solvents. guidechem.comchemicalbook.com

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO | guidechem.comnih.gov |

| Molecular Weight | 204.05 g/mol | chemicalbook.comnih.gov |

| Melting Point | 162-166 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | chemicalbook.com |

| Solubility | Insoluble in cold water, slightly soluble in hot water | chemicalbook.comchemicalbook.com |

Synthesis and Reactions

The primary method for synthesizing this compound is through the chlorination of p-aminoacetophenone. guidechem.comchemicalbook.com This reaction is typically carried out in acetic acid, where the p-aminoacetophenone is dissolved and then treated with a chlorine-containing solution. chemicalbook.comchemicalbook.com The product is then precipitated in ice water and can be further purified by recrystallization from ethanol. chemicalbook.comchemicalbook.com

This compound is a versatile intermediate in organic synthesis. bloomtechz.com It participates in various reactions, including oxidation, rearrangement, and amination reactions. chemicalbook.com A notable application is its use as a starting material in the synthesis of Clenbuterol, a pharmaceutical agent. chemicalbook.comchemdad.com It is also used to prepare other complex molecules, such as 4-amino-3,5-dihalogeno-phenyl-ethanolamines, through reduction reactions in the presence of an appropriate amine. google.com

Spectroscopic and Analytical Data

The structure and purity of this compound can be confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data:

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 500MHz) | δ 2.50 (-CH₃, 3H, s); 4.93 (H₂N-, 2H, s); 7.82 (arom. H, 2H, s) | chemicalbook.com |

| Mass Spectrometry | Major peaks at m/z 188, 190, 203 | nih.gov |

Analytical Methods: Gas chromatography (GC) is a suitable method for analyzing acetophenone derivatives and determining the conversion in reactions such as asymmetric hydrosilylation. nih.gov For aromatic compounds in general, analytical procedures often involve thermal desorption followed by GC-mass spectrometry (GC-MS) for qualitative and quantitative analysis. mdpi.com

Applications in Chemical Synthesis

This compound is a significant building block in the synthesis of a variety of compounds across different industries. bloomtechz.com

Pharmaceuticals: It is a key intermediate in the synthesis of drugs like Clenbuterol. chemicalbook.comchemdad.com Its structure is a valuable scaffold in medicinal chemistry for developing new therapeutic agents. bloomtechz.com

Agrochemicals: The compound serves as a precursor for manufacturing agrochemicals, including insecticides, herbicides, and fungicides, which are essential for crop protection. bloomtechz.com

Dyes and Pigments: It is utilized as a reagent in the preparation of dyes and pigments. guidechem.com

Fine and Specialty Chemicals: Its versatile reactivity allows for its use in synthesizing specialty polymers and other high-value chemical products. bloomtechz.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPKZJDZXIKSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190629 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-48-4 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-3',5'-dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-AMINO-3',5'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC3RI6O2DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 3 ,5 Dichloroacetophenone

Established Synthetic Pathways for 4'-Amino-3',5'-dichloroacetophenone

The most common and well-documented methods for synthesizing this compound rely on the direct halogenation of 4-aminoacetophenone. chemicalbook.com These pathways are often favored for their straightforward nature and scalability.

Direct chlorination of 4-aminoacetophenone is a primary route to obtain this compound. chemicalbook.com However, controlling the reaction to achieve the desired dichlorinated product without significant byproduct formation is a key challenge. chemicalbook.com Direct reaction with chlorine gas, for instance, has been reported to yield mixtures of several byproducts. chemicalbook.com

Several methods have been developed to optimize the chlorination of 4-aminoacetophenone. A common laboratory-scale preparation involves dissolving 4-aminoacetophenone in glacial acetic acid. chemicalbook.com This solution is then treated with a chlorine-containing glacial acetic acid solution at a controlled temperature, typically around 5-15°C. chemicalbook.comguidechem.com The reaction mixture is then rapidly quenched in ice water to precipitate the product. chemicalbook.comchemicalbook.com

Another approach utilizes trichloroisocyanuric acid as the chlorinating agent. chemicalbook.com This method involves grinding 4'-Aminoacetophenone with trichloroisocyanuric acid in a stainless steel milling jar at room temperature. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC). chemicalbook.com

For more selective chlorination, iodobenzene (B50100) dichloride has been investigated as a chlorinating agent for anilines. chemicalbook.com While this method is effective for monochlorination, its application for producing the dichlorinated target compound requires further investigation. chemicalbook.com The choice of solvent can also be critical, with ethyl alcohol and t-butyl alcohol being used in the chlorination of related aminoacetophenone derivatives. google.com

Table 1: Reaction Conditions for the Chlorination of 4-Aminoacetophenone

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Chlorine in glacial acetic acid | Glacial acetic acid | 5-15°C | Not specified | 52% | chemicalbook.com, guidechem.com |

| Trichloroisocyanuric acid | Stainless steel milling jar (solid state) | Room temperature | 0.5 hours | Not specified | chemicalbook.com |

| Chlorine gas | Absolute ethanol | 0-10°C | 1-2 hours | 85.7% (for a related derivative) | google.com |

Following the synthesis, the crude this compound is typically purified by recrystallization from ethanol. chemicalbook.comchemicalbook.comguidechem.com The final product is a beige or white to off-white crystalline solid. guidechem.comchemicalbook.com

The identity and purity of the synthesized compound are confirmed through various analytical techniques. The melting point of this compound is reported to be in the range of 162-166°C. chemicalbook.comsigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the methyl protons, the amino protons, and the aromatic protons. chemicalbook.comguidechem.com

Table 2: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇Cl₂NO | chemicalbook.com, nih.gov |

| Molecular Weight | 204.05 g/mol | chemicalbook.com, nih.gov |

| Melting Point | 162-166 °C | chemicalbook.com, sigmaaldrich.com |

| Appearance | Beige crystalline solid | chemicalbook.com |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 2.50 (s, 3H, -CH₃), 4.93 (s, 2H, -NH₂), 7.82 (s, 2H, arom. H) | chemicalbook.com, guidechem.com |

| InChI Key | JLPKZJDZXIKSCP-UHFFFAOYSA-N | nih.gov, nih.gov |

In some synthetic applications, the α-bromo derivative of this compound is required. lookchem.comvcu.edu This precursor is synthesized from this compound through a bromination reaction that targets the α-carbon of the ketone. guidechem.com

The synthesis involves dissolving 4-amino-3,5-dichloroacetophenone in a suitable solvent like chloroform (B151607) or anhydrous diethyl ether. guidechem.comlookchem.com A solution of bromine is then added, often at a cooled temperature (ice-water bath). guidechem.com The reaction mixture is stirred for a period to ensure completion, after which the product, 4-amino-3,5-dichloro-α-bromoacetophenone, is isolated. guidechem.com The purification of this intermediate is sometimes necessary to ensure the purity of the final products in subsequent reactions. vcu.edu

Table 3: Synthesis of α-bromo-4-amino-3,5-dichloroacetophenone

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-amino-3,5-dichloroacetophenone | Bromine | Chloroform | Room temperature, then 0°C | 72% | guidechem.com |

| 4-amino-3,5-dichloroacetophenone | Bromine in diethyl ether | Anhydrous diethyl ether | Ice-water bath, then room temp. | 21.6% | guidechem.com |

Chlorination of 4-Aminoacetophenone

Advanced Synthetic Strategies for Halogenated Acetophenones

Beyond the classical methods, research into advanced synthetic strategies for halogenated acetophenones aims to improve efficiency, selectivity, and environmental compatibility. These strategies often involve the use of novel catalysts and reaction conditions.

The Friedel-Crafts acylation is a fundamental method for acetophenone (B1666503) synthesis, though its application to produce halogenated derivatives requires careful selection of substrates and catalysts to manage regioselectivity. alfa-chemistry.com The industrial production of acetophenone is dominated by the Hock process, where it is a byproduct, and the oxidation of ethylbenzene (B125841). nih.gov

Catalytic methods are at the forefront of modern organic synthesis. For acetophenone production, a homogeneous liquid-phase oxidation of ethylbenzene catalyzed by a Mn(OAc)₂-CoBr₂ system has been developed, showing high selectivity. nih.gov

In the realm of halogenation, visible-light-promoted reactions and photoredox catalysis are emerging as powerful and green alternatives. researchgate.net These methods offer mild reaction conditions and can address issues of poor regioselectivity often encountered in traditional electrophilic aromatic substitution. researchgate.net For instance, acetophenone-catalyzed photochemical C(sp³)-H chlorination has been reported, highlighting the potential of photocatalysis in selective halogenation. researchgate.net The use of cationic micelles, such as cetyltrimethylammonium bromide (CTAB), has also been shown to catalyze the chlorination of acetophenone, leading to a facile reaction even in the absence of mineral acid. ias.ac.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. These principles focus on the use of less hazardous chemicals, the design of energy-efficient processes, and the reduction of waste.

Environmentally Benign Reagents and Solvents

Traditional synthesis methods for this compound often involve the use of elemental chlorine gas and volatile organic solvents such as glacial acetic acid or ethanol. researchgate.netgoogle.com While effective, these reagents and solvents pose significant environmental and safety concerns. Chlorine gas is highly toxic and corrosive, while acetic acid is a flammable and corrosive liquid.

In a move towards greener alternatives, research has explored the use of solid, less hazardous chlorinating agents. One such approach involves the use of trichloroisocyanuric acid (TCCA) in a solvent-free, mechanochemical process. This method eliminates the need for hazardous solvents and the direct handling of chlorine gas, thereby significantly improving the safety and environmental profile of the synthesis.

The exploration of alternative, more benign solvents is another key area of green chemistry. While direct studies on the synthesis of this compound using green solvents are limited, research on related acetophenone derivatives provides valuable insights. For instance, ionic liquids have been investigated as sustainable solvents for the catalytic reduction of acetophenone, offering advantages such as low vapor pressure, non-volatility, and easy recovery. mdpi.com Similarly, the use of water as a solvent has been demonstrated in the synthesis of other heterocyclic compounds derived from acetophenones, highlighting its potential as a green alternative. frontiersin.org The development of biocatalytic methods, such as the use of microorganisms for the stereoselective reduction of acetophenones, also points towards the future of environmentally friendly synthesis. researchgate.net

Table 1: Comparison of Reagents and Solvents in the Synthesis of this compound and Related Compounds

| Feature | Traditional Method | Greener Alternative(s) |

| Chlorinating Agent | Chlorine Gas | Trichloroisocyanuric Acid (TCCA) |

| Solvent | Glacial Acetic Acid, Ethanol | Solvent-free (Mechanochemistry), Water, Ionic Liquids, Bio-based solvents (e.g., pineapple juice) frontiersin.org |

| Catalyst | Stoichiometric Reagents | Heterogeneous catalysts, Biocatalysts (e.g., microorganisms) researchgate.net, Natural acid catalysts frontiersin.org |

Waste Minimization in Production

Waste minimization is a cornerstone of green chemistry, aiming to improve resource efficiency and reduce the environmental impact of chemical processes. In the context of this compound synthesis, waste is generated from byproducts, unreacted starting materials, and the solvents used for reaction and purification.

A key strategy for waste reduction is to improve the atom economy of the reaction, which measures the efficiency of a chemical process in converting the mass of reactants into the desired product. The traditional chlorination of 4-aminoacetophenone can lead to the formation of undesired isomers and over-chlorinated products, thus lowering the atom economy and generating waste. The use of more selective and efficient catalytic systems can significantly address this issue.

Catalytic methods are inherently more waste-efficient than stoichiometric reactions. The development of robust and recyclable catalysts for the halogenation of aromatic compounds is an active area of research. For instance, bimetallic iron-ruthenium nanoparticles have been shown to be highly effective for the selective hydrodeoxygenation of acetophenone derivatives, a process that can be conducted under continuous flow conditions. rsc.org Such catalytic systems, if adapted for the synthesis of this compound, could significantly reduce waste by enabling the use of catalytic amounts of reagents and facilitating easier product separation.

Emerging Synthetic Techniques for Related Derivatives

The development of novel synthetic methodologies for acetophenone derivatives is expanding the chemical space and providing more efficient and sustainable routes to a wide range of compounds. These emerging techniques often leverage modern technologies and catalytic systems to achieve transformations that are difficult or inefficient using traditional methods.

One of the most promising areas is the use of visible-light-mediated photoredox catalysis for halogenation reactions. rsc.org This approach utilizes light energy to drive chemical transformations, often under mild conditions and with high selectivity. Photoredox catalysis can enable the use of less reactive and more environmentally benign halogen sources, moving away from harsh and toxic reagents. This technique has been successfully applied to the decarboxylative halogenation of various organic compounds and holds potential for the direct and selective chlorination of aromatic ketones like 4-aminoacetophenone.

Flow chemistry is another transformative technology that is revolutionizing the synthesis of complex molecules. galchimia.comresearchgate.net Its application to the synthesis of heterocyclic compounds from acetophenone precursors has been well-documented. galchimia.com The ability to perform multi-step syntheses in a continuous and automated fashion not only improves efficiency and safety but also allows for the exploration of reaction conditions that are not accessible in traditional batch processes. This can lead to the discovery of new reaction pathways and the development of novel derivatives.

Advanced catalytic systems are continuously being developed to improve the efficiency and selectivity of reactions involving acetophenone derivatives. For example, the use of supported ionic liquid phase (SILP) catalysts, which combine the advantages of homogeneous and heterogeneous catalysis, has been demonstrated for the selective hydrodeoxygenation of acetophenones. rsc.org These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable. Furthermore, the development of dual-catalysis systems, where two different catalysts work in concert to promote a reaction, is opening up new possibilities for the synthesis of complex molecules from simple starting materials. researchgate.net

Table 2: Emerging Synthetic Techniques for Acetophenone Derivatives

| Technique | Description | Potential Advantages |

| Visible-Light Photoredox Catalysis | Utilizes light energy to initiate and drive chemical reactions, often with the aid of a photocatalyst. | Mild reaction conditions, high selectivity, use of less hazardous reagents. rsc.org |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch reactor. | Enhanced control over reaction parameters, improved safety, scalability, and potential for automation and integration of steps. galchimia.comresearchgate.net |

| Advanced Catalysis | Development and application of novel catalytic systems, including supported ionic liquid phase (SILP) catalysts and dual-catalysis systems. | High activity and selectivity, catalyst recyclability, access to new reaction pathways. researchgate.netrsc.org |

Spectroscopic and Computational Characterization of 4 Amino 3 ,5 Dichloroacetophenone and Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

For acetophenone (B1666503) and its derivatives, the carbonyl (C=O) stretching vibration is a particularly prominent and informative feature in the IR spectrum. Studies have shown a correlation between the carbonyl stretching frequency and the electronic effects of substituents on the aromatic ring. acs.org In a study of various substituted acetophenones, the IR carbonyl stretching bands were correlated with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents. acs.org

While a specific IR spectrum for 4'-Amino-3',5'-dichloroacetophenone is not detailed in the provided results, data for the related compound 4-aminoacetophenone is available. chemicalbook.com The analysis of its analogue, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-urea, also provides insight into the vibrational characteristics of the shared dichlorinated aminophenyl moiety. nist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

FT-Raman spectroscopy has been employed in the analysis of chalcones derived from natural acetophenone, demonstrating its utility in confirming molecular structures. mdpi.com For 4-aminoacetophenone, a Raman spectrum has been recorded, which can serve as a reference for understanding the vibrational modes of its dichlorinated analogue. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons can reveal their connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic protons. A reported ¹H NMR spectrum in CDCl3 shows a singlet for the methyl group (-CH3) at 2.50 ppm, a singlet for the amino group (-NH2) at 4.93 ppm, and a singlet for the two aromatic protons at 7.82 ppm. chemicalbook.com

In comparison, the ¹H NMR spectrum of the parent compound, 4-aminoacetophenone, in CDCl3 shows signals for the methyl protons at 2.490 ppm, the amino protons at 4.31 ppm, and two sets of aromatic protons at 6.634 ppm and 7.789 ppm, reflecting the different chemical environments of the protons on the unsubstituted ring. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound and Related Compounds

| Compound | Solvent | -CH₃ | -NH₂ | Aromatic H |

| This compound | CDCl₃ | 2.50 (s, 3H) | 4.93 (s, 2H) | 7.82 (s, 2H) |

| 4-Aminoacetophenone | CDCl₃ | 2.490 (s, 3H) | 4.31 (s, 2H) | 6.634 (d), 7.789 (d) |

| Acetophenone | CDCl₃ | 2.61 (s, 3H) | - | 7.45-7.59 (m), 7.96-7.98 (m) |

Data sourced from references chemicalbook.comchemicalbook.comrsc.org. s = singlet, d = doublet, m = multiplet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

While a specific ¹³C NMR spectrum for this compound was not found in the provided results, data for the parent compound, 4-aminoacetophenone, is available. chemicalbook.com The predicted ¹³C NMR spectrum for 4-aminoacetophenone in D₂O shows signals for the methyl carbon and the various aromatic carbons. hmdb.ca The study of various substituted acetophenones also provides a basis for understanding the expected chemical shifts in the dichlorinated analogue. rsc.org

Table 2: ¹³C NMR Chemical Shifts (ppm) for Acetophenone and Analogues

| Compound | Solvent | C=O | C-CH₃ | Aromatic Carbons |

| Acetophenone | CDCl₃ | 198.1 | 26.5 | 128.2, 128.5, 133.0, 137.1 |

| 3'-Aminoacetophenone | CDCl₃ | 198.7 | 26.7 | 113.9, 118.5, 119.7, 129.4, 138.1, 147.1 |

| 4-Bromoacetophenone | CDCl₃ | 197.1 | 26.5 | 128.4, 129.8, 131.9, 135.8 |

| 2,4-Dichloroacetophenone | CDCl₃ | 198.8 | 30.6 | 127.4, 130.5, 130.7, 132.5, 137.2, 137.7 |

Data sourced from references rsc.orgrsc.orgrsc.org.

Oxygen-17 (¹⁷O) NMR spectroscopy is a more specialized technique that provides direct information about the electronic environment of oxygen atoms. The chemical shift of the ¹⁷O nucleus is highly sensitive to substituent effects and hydrogen bonding. acs.orgacs.org

Studies on a wide range of substituted acetophenones have shown that the ¹⁷O chemical shifts of the carbonyl group are significantly influenced by electronic perturbations from substituents on the aromatic ring. acs.org For instance, para-substituted acetophenones exhibit a chemical shift range of 60 ppm, while meta-substituted ones show a range of 13 ppm. acs.org Intramolecular hydrogen bonding, as seen in ortho-amino and ortho-hydroxy acetophenones, leads to anomalous upfield shifts in the ¹⁷O signal. acs.org The ¹⁷O chemical shifts have been correlated with Hammett constants and IR carbonyl stretching frequencies, providing a comprehensive picture of the electronic effects at play. acs.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₈H₇Cl₂NO), the expected monoisotopic mass is approximately 202.99 g/mol . nih.govnih.gov The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak [M]⁺ would be observed, along with peaks at [M+2]⁺ and [M+4]⁺, with relative intensities corresponding to the natural abundance of the chlorine isotopes.

In the analysis of acetophenone and its derivatives, electron ionization mass spectrometry (EI-MS) typically reveals the molecular ion peak and several fragment ions. nist.govmemphis.edu Common fragmentation patterns for acetophenones involve the loss of a methyl group (CH₃) to form a stable benzoyl cation, and the cleavage of the acyl group to produce a phenyl cation. The specific fragmentation of this compound would be influenced by the amino and chloro substituents on the aromatic ring.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol nih.govsigmaaldrich.com |

| Monoisotopic Mass | 202.9904692 Da nih.gov |

| Key Spectral Features | Molecular ion peak [M]⁺ and characteristic isotopic pattern for two chlorine atoms ([M+2]⁺, [M+4]⁺) |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of substituted acetophenones are characterized by absorption bands corresponding to n→π* transitions of the carbonyl group and π→π* transitions of the benzene (B151609) ring. aip.org Intramolecular charge-transfer (ICT) absorptions are also significant, particularly in molecules with both electron-donating (e.g., amino group) and electron-withdrawing (e.g., carbonyl and chloro groups) substituents. aip.org

In this compound, the amino group acts as an auxochrome and the carbonyl group as a chromophore. The presence of these groups, along with the chloro substituents, influences the position and intensity of the absorption maxima (λmax). mun.cacdnsciencepub.com The solvent polarity can also affect the spectra, often leading to a shift in the λmax of the ICT band. aip.org For instance, increasing solvent polarity may cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition.

Table 2: Expected UV-Vis Absorption Characteristics for Substituted Acetophenones

| Transition Type | Description | Expected Wavelength Range |

| n→π | Excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. | Longer wavelength, lower intensity |

| π→π | Excitation of an electron from a bonding π orbital of the benzene ring to an anti-bonding π orbital. | Shorter wavelength, higher intensity |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the donor (amino group) to the acceptor (carbonyl group and aromatic ring). | Can vary significantly with substitution and solvent |

This table is interactive. Users can sort and filter the data.

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of molecular properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost for studying medium-sized organic molecules like this compound.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The planarity of the molecule, particularly the orientation of the acetyl group relative to the benzene ring, is a key structural parameter that influences electronic properties. researchgate.net Steric hindrance from the ortho-chloro substituents can affect this planarity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing acetyl group and the dichlorinated phenyl ring. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Amino group and aromatic ring | Electron donation (nucleophilicity) |

| LUMO | Acetyl group and dichlorinated phenyl ring | Electron acceptance (electrophilicity) |

This table is interactive. Users can sort and filter the data.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net By calculating the harmonic vibrational frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with experimental IR and Raman data to aid in the assignment of specific vibrational modes, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the C-Cl stretches. researchgate.net

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of most positive potential, indicating sites for nucleophilic attack. Green and yellow denote areas with intermediate or near-zero potential.

For this compound, the MEP surface would reveal key features about its reactivity. The oxygen atom of the acetyl group (C=O) is expected to be a region of high negative potential (a red area), making it a primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amino group (-NH2) would exhibit positive potential (blue areas), identifying them as hydrogen bond donors.

In studies of analogous compounds, such as perillartine (B93751) analogues, MEP analysis has been crucial in determining the recognition patterns for biological receptors. nih.gov For these molecules, two distinct regions of negative electrostatic potential were found to be essential for their interaction with taste receptors. nih.gov This highlights how MEP analysis on this compound could provide valuable insights into its potential biological activity and intermolecular interactions by identifying the key electrostatic features that govern its molecular recognition. The analysis of a dichlorophenyl derivative also shows how hydrogen-bond donors and acceptors can be identified as blue and red regions on the MEP-mapped Hirshfeld surface, corresponding to positive and negative potentials, respectively. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). It provides a computationally efficient way to predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The primary transitions in a molecule like this are typically π → π* and n → π* transitions. The presence of the amino group (an auxochrome) and the acetyl group (a chromophore) attached to the benzene ring, along with the halogen substituents, would significantly influence the electronic structure and thus the absorption spectrum.

For instance, in studies of other amino-substituted aromatic compounds, TD-DFT has been successfully used to interpret their UV-Vis spectra and understand how substituents affect the electronic transitions. Investigations on similar molecules have shown that TD-DFT can accurately predict the electronic transitions responsible for observed UV-Vis absorption peaks. researchgate.net This computational approach can elucidate the character of each excited state, such as whether it involves a local excitation within the phenyl ring or a charge-transfer excitation from the amino group to the acetyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds (σ and π). This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule.

For this compound, NBO analysis would quantify the electron density on each atom and in each bond. It would reveal the nature of the C-Cl, C-N, and C=O bonds, providing insights into their polarity and strength. A key aspect of the analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) and its topology to define atoms and the chemical bonds between them. Developed by Richard Bader, AIM theory identifies critical points in the electron density where the gradient of the density is zero. The nature of these critical points allows for the characterization of chemical bonds.

A key element of AIM analysis is the bond critical point (BCP), which is found between two interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the nature of the interaction. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρ(r) is small and ∇²ρ(r) is positive.

An AIM analysis of this compound would allow for the characterization of all its intramolecular bonds. The C-C bonds within the phenyl ring would show properties of covalent bonds. The C-Cl bonds would exhibit characteristics intermediate between covalent and closed-shell interactions due to the electronegativity of chlorine. Furthermore, AIM could be used to identify and characterize potential intramolecular hydrogen bonds, for example, between the amino group hydrogens and the adjacent chlorine atoms, by locating the corresponding BCPs and analyzing their properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated for a molecule based on the electron distribution of the molecule in relation to its crystalline environment. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside), a 2D "fingerprint plot" is created. This plot provides a summary of all intermolecular contacts, with different types of interactions appearing in distinct regions of the plot.

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, studies on analogous compounds with dichlorophenyl moieties provide insight into the expected interactions. For example, the Hirshfeld analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile reveals the dominant intermolecular contacts. nih.gov Similarly, an analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol quantified the contributions of different contacts to the crystal packing.

Below is an illustrative data table of intermolecular contact contributions for an analogous dichlorinated compound, demonstrating the type of data obtained from Hirshfeld analysis.

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Dichlorophenyl Compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 47.0% |

| Cl···H / H···Cl | 19.5% |

| C···H / H···C | 12.1% |

| F···H / H···F | 10.7% |

| O···H / H···O | (Varies, significant if H-bonding) |

| Cl···Cl | (Varies) |

| C···C (π-π stacking) | (Varies) |

Note: Data adapted from a study on an analogous compound for illustrative purposes.

This quantitative analysis is crucial for understanding the forces that govern the crystal packing, which in turn influence the material's physical properties such as melting point and solubility.

Chemical Reactivity and Derivatization of 4 Amino 3 ,5 Dichloroacetophenone

Reactivity of the Amino Group in 4'-Amino-3',5'-dichloroacetophenone

The primary aromatic amino group is a key site of reactivity in this compound. Its nucleophilic character allows it to participate in a variety of important chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking electrophilic centers. This reactivity is fundamental to many derivatization strategies. Common nucleophilic substitution reactions involving the amino group include acylation and alkylation.

While specific studies detailing the acylation and alkylation of this compound are not extensively documented in readily available literature, the general principles of aniline (B41778) chemistry suggest that it would readily undergo these reactions. For instance, acylation with agents like acetic anhydride (B1165640) or acyl chlorides would yield the corresponding N-acetylated derivative. Similarly, alkylation with alkyl halides would produce secondary or tertiary amines, depending on the reaction conditions.

Another significant reaction involving the amino group is diazotization. Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. researchgate.net These salts are highly versatile intermediates that can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) onto the aromatic ring, replacing the original amino group. For example, the diazotization of clenbuterol (B1669167), a downstream product of this compound, is a known process. researchgate.net

The term "amination" can refer to reactions that introduce an amino group or reactions that modify an existing one. In the context of this compound, its derivatives are key substrates in amination reactions for the synthesis of important pharmaceutical compounds like Clenbuterol. chemicalbook.comnewdrugapprovals.org

The synthesis of Clenbuterol provides a prime example of the reactivity of a derivative of this compound. The process typically involves the initial bromination of the acetyl group's alpha-carbon to form α-bromo-4-amino-3,5-dichloroacetophenone. This intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine (B42293), where the amino group of the tert-butylamine displaces the bromine atom. This is a crucial amination step that builds the core structure of the final drug molecule. newdrugapprovals.orgvcu.eduvcu.edu The subsequent reduction of the carbonyl group yields Clenbuterol. newdrugapprovals.org

Table 1: Key Amination Reaction in the Synthesis of a Clenbuterol Intermediate

| Reactant 1 | Reactant 2 | Key Product | Reaction Type | Reference |

| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | tert-butylamine | 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | Nucleophilic substitution (Amination) | newdrugapprovals.org |

Reactivity of the Carbonyl Group

The acetyl group's carbonyl function is another major site for chemical reactions, particularly additions and condensations, allowing for the extension of the carbon skeleton and the formation of new functional groups.

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles. Of particular importance are aldol-type condensations, such as the Claisen-Schmidt condensation, where an enolate ion reacts with a carbonyl compound. gordon.edu In a typical Claisen-Schmidt reaction, an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, having α-hydrogens on the acetyl methyl group, can react with aromatic aldehydes in the presence of a base to form chalcone-like structures (α,β-unsaturated ketones). nih.govresearchgate.net

Another relevant reaction is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a compound possessing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic acid), typically catalyzed by a weak base. wikipedia.orgarkat-usa.org This reaction would lead to the formation of a new carbon-carbon double bond at the carbonyl position. While specific examples with this compound are not prevalent in the literature, the general mechanism is well-established for other acetophenones. nih.govunifap.br

The carbonyl group readily reacts with primary amines to form imines, commonly known as Schiff bases. The reaction of this compound with various primary amines would yield a diverse range of Schiff base derivatives. These compounds are of significant interest in medicinal chemistry due to their wide array of biological activities. arpgweb.comnih.govajchem-a.comresearchgate.net

Similarly, the carbonyl group can be derivatized by reaction with hydrazine (B178648) or its derivatives to form hydrazones. researchgate.net The synthesis of hydrazones from acetophenone (B1666503) derivatives is a common transformation. orgsyn.org For instance, 2,4-dihydroxyacetophenone is known to react with hydrazine hydrate (B1144303) to form a hydrazone, which can then be further reacted with substituted aldehydes to create more complex bis-Schiff bases. nih.gov This methodology could be applied to this compound to generate novel hydrazone derivatives.

Table 2: Potential Derivatization Reactions of the Carbonyl Group

| Reaction Type | Reagent | Product Type | Reference (Analogous) |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | arpgweb.comajchem-a.com |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone | orgsyn.orgnih.gov |

| Claisen-Schmidt Condensation | Aromatic Aldehyde (Ar-CHO) | Chalcone (α,β-Unsaturated Ketone) | gordon.eduwikipedia.org |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Product | wikipedia.orgarkat-usa.org |

Reactivity of the Halogen Substituents

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic attack under standard conditions. However, their reactivity can be enhanced in specific types of reactions, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

A more common way to achieve substitution at the halogen positions is through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. organic-chemistry.org This reaction allows for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by reacting an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at high temperatures. organic-chemistry.orgwikipedia.org Although specific examples involving the direct substitution of the chlorines on this compound via an Ullmann-type reaction are not readily found, this remains a viable synthetic strategy for its further derivatization.

Potential for Cross-Coupling Reactions

The presence of chlorine atoms on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Although direct literature examples for this specific molecule are not prevalent, its structure is analogous to other chloroarenes commonly used in these transformations.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: As a dichloroarene, the compound could potentially undergo Suzuki-Miyaura coupling with boronic acids or their derivatives. This reaction would form a new carbon-carbon bond at the position of the chlorine atom, enabling the introduction of alkyl, alkenyl, or aryl substituents. The reaction typically requires a palladium catalyst and a base.

Heck-Mizoroki Reaction: The chloroarene moieties are potential electrophiles for the Heck-Mizoroki reaction, which couples aryl halides with alkenes. This would allow for the attachment of vinyl groups to the aromatic ring, providing a pathway to more complex molecular scaffolds.

Buchwald-Hartwig Amination: The chlorine atoms could be substituted with various amines through the Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. This would modify the substitution pattern around the aromatic ring.

The reactivity of the chlorine atoms in these cross-coupling reactions can be influenced by the electronic effects of the amino and acetyl groups. The electron-donating amino group may increase the electron density of the ring, potentially making the oxidative addition step (the typical rate-determining step) slower compared to non-aminated chloroarenes.

Influence on Electronic Properties and Reactivity

The electronic character of this compound is a composite of the effects of its substituents. The amino (-NH₂) group is a strong activating, electron-donating group through resonance, while the chlorine (-Cl) atoms are deactivating, electron-withdrawing groups through induction but are also ortho, para-directing. The acetyl (-C(O)CH₃) group is a deactivating, electron-withdrawing group.

The molecule possesses reactive sites for both nucleophilic and electrophilic attack. organic-chemistry.org The amino group makes the aromatic ring susceptible to electrophilic aromatic substitution, although the positions ortho and para to it are already substituted. The acetyl group's carbonyl carbon is an electrophilic site, while the adjacent methyl protons are weakly acidic. The opposing electronic natures of the substituents create a finely balanced reactivity profile. For instance, the electron-donating amino group enhances the nucleophilicity of the aromatic ring, while the electron-withdrawing chloro and acetyl groups decrease it.

| Property | Description | Source |

|---|---|---|

| Electronic Effect of -NH₂ | Strongly activating, electron-donating (resonance), ortho, para-directing | |

| Electronic Effect of -Cl | Deactivating, electron-withdrawing (induction), ortho, para-directing | |

| Electronic Effect of -C(O)CH₃ | Deactivating, electron-withdrawing (induction and resonance), meta-directing | |

| Predicted pKa | 1.72 ± 0.10 | chemicalbook.com |

Rearrangement Reactions

While literature explicitly details that this compound participates in rearrangement reactions, specific examples are often contextualized within broader synthetic pathways. chemicalbook.com However, based on its ketone functionality, several classic rearrangement reactions are chemically plausible, particularly after initial derivatization.

Beckmann Rearrangement: The ketone can first be converted to its corresponding oxime by reacting with hydroxylamine. This oxime derivative is a prime substrate for the Beckmann rearrangement. masterorganicchemistry.comwikipedia.org Under acidic conditions (e.g., using sulfuric acid, PCl₅, or trifluoroacetic acid), the oxime would rearrange to form N-(4-amino-3,5-dichlorophenyl)acetamide. nih.govionike.com In this reaction, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom.

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones into terminal amides or thioamides. wikipedia.orgresearchgate.net Treating this compound with sulfur and an amine (such as morpholine) at elevated temperatures would likely yield a thioamide derivative, where the carbonyl group has effectively migrated to the terminal carbon of the acetyl group. Subsequent hydrolysis would produce the corresponding phenylacetamide derivative. organic-chemistry.org

Baeyer-Villiger Oxidation: This rearrangement involves the oxidation of a ketone to an ester. organic-chemistry.orgwikipedia.org This reaction is discussed in more detail under Oxidation Reactions (Section 4.5).

Oxidation Reactions

This compound is susceptible to oxidation at several positions. It is known to oxidize upon exposure to air, which can be mitigated by storing it under an inert atmosphere. chemicalbook.comchemicalbook.com Specific oxidation reactions are employed to convert it into valuable synthetic intermediates.

Oxidation with Selenium Dioxide: A key transformation is the oxidation of the α-methyl group of the acetyl moiety. Reacting this compound with selenium dioxide (SeO₂) oxidizes the acetyl group to a glyoxal. This product, 4-amino-3,5-dichlorophenylglyoxal, is often isolated as its hydrate and serves as an important intermediate in the synthesis of pharmaceuticals.

Baeyer-Villiger Oxidation: This reaction would convert the ketone into an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide with a catalyst. organic-chemistry.orgmdpi.com The migratory aptitude of the groups attached to the carbonyl dictates the product. In this case, the aryl group has a higher migratory aptitude than the methyl group, so the expected product would be 4-amino-3,5-dichlorophenyl acetate.

Formation of Dihydroxy Impurity: In the context of clenbuterol synthesis, an impurity, 4-amino-α,α-dihydroxy-3,5-dichloroacetophenone, has been observed. Its formation is proposed to occur from the reaction of water with a brominated intermediate of this compound, representing an oxidative process at the alpha-carbon.

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| α-Oxidation | Selenium Dioxide (SeO₂) | 4-Amino-3,5-dichlorophenylglyoxal |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 4-Amino-3,5-dichlorophenyl acetate |

| Air Oxidation | O₂ (air) | Various degradation products |

Research Applications in Medicinal and Agrochemical Chemistry

Utility as a Pharmaceutical Intermediate

As a key building block, 4'-Amino-3',5'-dichloroacetophenone holds a crucial position in the pharmaceutical industry. chemicalbook.comchemicalbook.com Its reactive nature allows for its participation in various chemical reactions, including oxidations and rearrangements, facilitating the creation of complex drug molecules. chemicalbook.com

Precursor in Drug Synthesis

This acetophenone (B1666503) derivative serves as a well-established precursor in the synthesis of several commercially significant pharmaceutical agents. Its primary role is as a starting material for constructing the core structures of these drugs.

One of the most notable applications is in the production of Clenbuterol (B1669167) , a bronchodilator initially developed for treating asthma in horses by relaxing the airways. chemicalbook.com It is also a key intermediate in the synthesis of gramtin , an antitussive and antiasthmatic medication. chemicalbook.comchemicalbook.com The synthesis of Clenbuterol Hydrochloride, for instance, begins with the bromination of this compound to form an alpha-bromo derivative, which then undergoes further reactions to yield the final drug.

| Drug | Therapeutic Class | Role of this compound |

| Clenbuterol | Bronchodilator | Key starting intermediate chemicalbook.com |

| Gramtin | Antitussive, Antiasthmatic | Essential precursor chemicalbook.comchemicalbook.com |

This table summarizes drugs synthesized using this compound as a precursor.

Synthesis of Bioactive Derivatives

Beyond its use in specific drug syntheses, this compound is a scaffold for developing novel bioactive derivatives. Its bromo-derivative, 4-Amino-3,5-dichloro-alpha-bromoacetophenone, is particularly important for synthesizing compounds like flavonoid 7-O-β-D-glycosides, benzopyran derivatives, and benzene (B151609) oxazine (B8389632) Schiff base derivatives, which exhibit a range of biological activities. The core structure is also foundational for creating analogs of natural products such as flavones, aurones, and chalcones. researchgate.net

Derivatives of this compound have shown significant promise as antimicrobial agents. The parent compound itself is noted for possessing antibacterial properties. mdpi.com Research into derivatives has yielded compounds with potent and broad-spectrum activity.

For example, a series of novel aurone (B1235358) derivatives, a class of compounds that can be synthesized from acetophenone precursors, were evaluated for their antimicrobial efficacy. Two compounds, Compound 10 (a 5-acetamidoaurone) and Compound 20 (a 5-acetamidoaurone) , were particularly active against a wide range of pathogens. mdpi.com

| Derivative Class | Test Organism | Activity (MIC in µM) | Reference |

| 5-Acetamidoaurone (Cmpd 10) | Staphylococcus aureus | 12.5 | mdpi.com |

| Escherichia coli | 12.5 | mdpi.com | |

| Pseudomonas aeruginosa | 25 | mdpi.com | |

| Candida albicans | 25 | mdpi.com | |

| 5-Acetamidoaurone (Cmpd 20) | Staphylococcus aureus | 6.25 | mdpi.com |

| Clostridioides difficile | 3.12 | mdpi.com | |

| Candida albicans | 12.5 | mdpi.com |

This table presents the Minimum Inhibitory Concentration (MIC) values for selected aurone derivatives against various microbial strains. mdpi.com

The chemical framework of this compound has been utilized to develop compounds with anti-inflammatory potential. Studies have shown that acetophenone-related structures can exhibit anti-inflammatory effects. For instance, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, demonstrated dose-dependent anti-inflammatory activity in an ear edema model, with effects comparable to the standard drug indomethacin. nih.gov Other research on acetophenone derivatives has identified compounds that exert their anti-inflammatory action by inhibiting key signaling pathways and the production of inflammatory mediators like nitric oxide (NO). nih.gov

Aminoacetophenone derivatives have been recognized for their promising anticancer activity. researchgate.net Specifically, novel dichloroacetophenone-based compounds have been developed as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDHK1), a target in cancer therapy. One such derivative, Compound 9 (2,2-Dichloro-1-(4-(4-chlorophenoxy)-3-nitrophenyl)ethan-1-one) , emerged from structure-activity relationship (SAR) studies as a powerful PDHK1 inhibitor with significant potential against non-small cell lung cancer (NSCLC). tandfonline.com Furthermore, other studies have explored derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin containing aminoalkyl groups, which have shown strong cytotoxicity against various cancer cell lines and potent inhibition of DNA topoisomerase II, an important enzyme in cancer treatment. nih.gov

| Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

| Dichloroacetophenones | Non-Small Cell Lung Cancer (NSCLC) | PDHK1 Inhibition | tandfonline.com |

| Aminoalkyl podophyllotoxin (B1678966) derivatives | P388 leukemia cells, Human cell lines | DNA Topoisomerase II Inhibition | nih.gov |

This table highlights the antitumor activities of derivative classes related to this compound.

The structural motif of this compound is relevant to the design of glycosidase inhibitors, which are compounds that interfere with carbohydrate processing enzymes and have therapeutic potential in various diseases. While direct derivatives are under investigation, related structures have shown significant inhibitory activity. For example, pyrrolidine-based compounds, which share functional group similarities, have been synthesized and tested against various glycosidases. Specifically, furan (B31954) derivatives of (2R,3S,4R)-3,4-dihydroxypyrrolidine have been identified as selective and competitive inhibitors of α-L-fucosidase, an enzyme implicated in cancer and inflammation. nih.gov These findings underscore the potential of using the aminoacetophenone scaffold to develop new and effective glycosidase inhibitors.

Antioxidant Properties

While specific studies quantifying the antioxidant activity of this compound are not extensively available, the broader class of acetophenone and aniline (B41778) derivatives has been investigated for such properties. Aniline derivatives are recognized for their reduction abilities, which allow them to function as significant antioxidants. researchgate.net The amino group on the phenyl ring is thought to contribute to this activity. researchgate.net

Research on acetophenone benzoylhydrazone derivatives, which share the acetophenone core structure, has shown promising antioxidant capabilities. nih.gov In these studies, the antioxidant properties were evaluated based on their ability to scavenge free radicals and reduce oxidative stress. nih.gov For instance, certain acetophenone benzoylhydrazones have demonstrated potent protection of cells against damage induced by hydrogen peroxide. nih.gov The presence of phenolic hydroxyl groups in conjunction with the hydrazone moiety is believed to be a key contributor to their antioxidant effects. nih.gov

It is also noted that this compound itself is susceptible to oxidation, and antioxidants are often used to extend its shelf life during storage. chemicalbook.com

Neuroactive Properties

The neuroactive potential of acetophenone derivatives has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has shown that certain fluorinated acetophenone derivatives can act as ligands for cholinesterases, enzymes that are associated with the pathological hallmarks of Alzheimer's disease. nih.gov

For example, specific trifluoro-acetophenone derivatives have demonstrated high affinity and tight binding to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This has led to their investigation as potential agents for Positron Emission Tomography (PET) imaging to detect cholinesterase activity in the living brain. nih.gov While these studies were not conducted on this compound itself, they highlight the potential for acetophenone-based compounds to be developed as neuroimaging agents or therapeutic leads for neurological disorders. nih.gov

Computational Drug Design and Docking Studies

Computational methods are increasingly used to predict the biological potential of chemical compounds. Molecular docking, a key tool in computational drug design, has been applied to various derivatives of aminoacetophenone to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of a ligand within the active site of a protein, which is crucial for designing more potent and selective drugs. amazonaws.com

For instance, molecular docking studies have been performed on:

Palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone: These studies identified the binding site of the complexes within bovine serum albumin (BSA). researchgate.net

Acetophenone thiosemicarbazones: Docking was used to explain the interactions between these derivatives and the enzyme tyrosinase, a key target for treating hyperpigmentation. mdpi.com

Isatin and acetophenone-based derivatives: In silico docking was used to screen for potential antimicrobial agents. amazonaws.com

Acetophenone amides: Computational docking helped to predict the binding modes of these compounds in the active site of mushroom tyrosinase. semanticscholar.orgnih.gov

These studies demonstrate the utility of molecular docking in elucidating the mechanism of action for acetophenone derivatives and guiding the synthesis of new, more active compounds. researchgate.netamazonaws.commdpi.comsemanticscholar.orgnih.gov

Ligand-Protein Interactions

Molecular docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's binding site. For acetophenone derivatives, these interactions are crucial for their biological activity.

Key interactions observed in docking studies of related compounds include:

Hydrogen Bonding: In studies of acetophenone amides as tyrosinase inhibitors, hydrogen bonds were predicted between the inhibitor and amino acid residues like Asn260 and Asn81 within the enzyme's active site. nih.gov

Metal Ion Interaction: For thiosemicarbazone derivatives of acetophenone, the sulfur atom of the thiourea (B124793) moiety was found to penetrate the active site of tyrosinase and interact with the copper ions essential for the enzyme's catalytic activity. mdpi.com

Groove Binding: Palladium(II) complexes derived from 4-aminoacetophenone have been shown to interact with DNA through a groove-binding mechanism. researchgate.net

The table below summarizes some of the observed ligand-protein interactions for acetophenone derivatives from molecular docking studies.

| Compound Class | Protein Target | Key Interacting Residues/Features | Type of Interaction |

| Acetophenone Amides nih.gov | Mushroom Tyrosinase | Asn260, Asn81 | Hydrogen Bonding |

| Acetophenone Thiosemicarbazones mdpi.com | Mushroom Tyrosinase | Copper ions in the active site | Metal Ion Interaction |

| Isatin-Acetophenone Derivatives amazonaws.com | Penicillin-Binding Protein | Val133, Val137 | Hydrogen Bonding |

| Palladium(II) Complexes researchgate.net | DNA | DNA grooves | Groove Binding |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. nih.govresearchgate.net While specific ADMET data for this compound is not widely published, studies on its derivatives provide insights into the potential profile of this class of compounds.

For example, an in silico ADMET analysis of a silver(I) complex derived from 4-aminoacetophenone predicted favorable pharmacokinetic and toxicity profiles, suggesting good oral drug-like properties and a non-toxic nature. researchgate.net Such studies often evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rule. nih.govresearchgate.net Open-access tools and servers like PreADMET and pkCSM are commonly employed to calculate these properties. biorxiv.org

PASS (Prediction of Activity Spectra for Substances) Studies

PASS is an online computational tool that predicts the biological activity spectrum of a compound based on its chemical structure. nih.gov The prediction is based on a structure-activity relationship analysis of a large database of known biologically active substances. biorxiv.orgnih.gov The output is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, each with a probability of being active (Pa) or inactive (Pi). nih.gov

This tool can be valuable in the early stages of drug discovery to:

Identify new therapeutic uses for existing compounds.

Prioritize compounds for further experimental screening.

Identify potential side effects or toxicities. nih.gov

While specific PASS prediction results for this compound are not publicly available, the methodology provides a powerful framework for exploring its potential biological activities in silico. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq These models can then be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. uobasrah.edu.iqnih.gov

QSAR studies have been successfully applied to various classes of compounds that are structurally related to this compound derivatives. For example:

QSAR models have been developed for amide derivatives as xanthine (B1682287) oxidase inhibitors using machine learning methods. nih.gov

Studies on substituted 2-aminopyridine (B139424) derivatives have used QSAR to understand the structural requirements for inhibiting nitric oxide synthases. nih.gov

The antimalarial activity of 7-chloro-4-aminoquinoline derivatives has been modeled using QSAR to evaluate the influence of steric, hydrophobic, and electronic factors. nih.gov

These studies typically involve calculating a range of molecular descriptors (e.g., molecular weight, logP, electronic properties) and using statistical methods like multiple linear regression to build the predictive models. uobasrah.edu.iqnih.gov The resulting models help to identify the key structural features that are important for the desired biological activity. nih.gov

Enzyme Activity Determination using Aminoacetophenone Derivatives as Substrates

Aminoacetophenone derivatives have been identified as useful synthetic substrates for the determination of enzyme activity, particularly for peptidases and proteases. google.com These derivatives allow for the measurement of enzyme activity within a wavelength region of approximately 335 to 355 nm. google.com This specific range is advantageous as it minimizes interference from substances like hemoglobin or bilirubin (B190676) that may be present in serum or plasma samples. google.com

The use of these substrates facilitates the initial velocity method for determining enzyme activity, which eliminates the need for a blank for each sample. google.com This, in turn, allows for more rapid measurements and the efficient handling of a large number of samples, which is particularly beneficial for automated analysis equipment. google.com The process involves mixing a sample containing the target enzyme with an aminoacetophenone derivative. The enzyme acts on the substrate, releasing a compound whose absorbance can be measured to quantitatively determine the enzyme's activity. google.com

Role in Agrochemical Development

This compound is a vital intermediate in the agrochemical industry. chemicalbook.combloomtechz.com Its chemical properties make it a key precursor for synthesizing compounds essential for crop protection and enhancing agricultural productivity. bloomtechz.combloomtechz.com

This compound serves as a fundamental building block for the synthesis of a range of agrochemicals, including pesticides, herbicides, and fungicides. bloomtechz.combloomtechz.com The reactivity and functional groups of the molecule provide an ideal starting point for creating effective pesticide formulations that help manage pests and weeds in agricultural settings. bloomtechz.com Its incorporation into these formulations contributes to the protection of crops from various threats, thereby supporting food security and agricultural output. bloomtechz.com

The versatility of this compound in organic synthesis makes it a valuable tool for creating new and specialized agrochemical products. bloomtechz.combloomtechz.com Researchers can modify its structure by adding specific functional groups or molecular patterns to develop novel compounds with desired herbicidal or pesticidal activities. bloomtechz.com This adaptability is crucial for the ongoing development of advanced solutions for crop protection. bloomtechz.combloomtechz.com

Industrial Chemical Applications

Beyond its role in agrochemicals, this compound has several applications in industrial chemistry due to its active chemical properties. chemicalbook.com

The compound is utilized as an intermediate in the synthesis of dyes and pigments. chemicalbook.combloomtechz.com Its molecular structure is instrumental in imparting desirable color properties to the final dye molecules, making it a sought-after component in the production of vibrant colorants. bloomtechz.com It also serves as a versatile link in the synthesis of pigments and other chemical compounds with specific, high-value properties. bloomtechz.com

This compound is also used as a raw material in the synthesis of adhesives and explosives. chemicalbook.com It is an important component in the production of photoinitiators for photosensitive resins, which have wide applications in adhesives. chemicalbook.com

Table 2: Summary of Applications